molecular formula C10H13NO2 B2621381 Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol CAS No. 2152952-15-1

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol

Cat. No.: B2621381
CAS No.: 2152952-15-1
M. Wt: 179.219
InChI Key: MASKOYMWKXORJG-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with a hydroxyl group and a 2-methylpyridin-3-yloxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Hydroxyl Group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.

    Attachment of the 2-Methylpyridin-3-yloxy Group: This can be done through nucleophilic substitution reactions where the pyridine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the cyclobutane ring.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced pyridine derivatives, modified cyclobutane ring structures.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol may have applications in various fields:

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its chiral nature.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol would depend on its specific interactions with biological targets. Generally, the compound could interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the pyridine ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol Derivatives: Compounds with similar cyclobutane ring structures.

    Pyridine Derivatives: Compounds with similar pyridine ring structures.

Uniqueness

Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-9(3-2-6-11-7)13-10-5-4-8(10)12/h2-3,6,8,10,12H,4-5H2,1H3/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASKOYMWKXORJG-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)O[C@@H]2CC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.